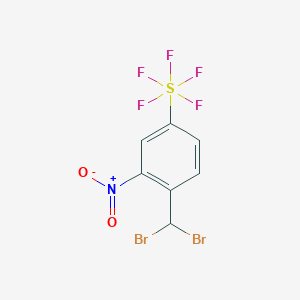

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene

Descripción general

Descripción

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C7H2Br2F5NO2S. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

The synthesis of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves several steps. Typically, the preparation methods include:

Synthetic Routes: The compound can be synthesized through a series of bromination and nitration reactions. The starting material is often a benzene derivative, which undergoes bromination to introduce bromine atoms, followed by nitration to introduce the nitro group.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents such as dichloromethane or chloroform are commonly used.

Industrial Production Methods: On an industrial scale, the production involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. .

Análisis De Reacciones Químicas

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing pentafluorosulfanyl groups exhibit significant biological activity, particularly in anticancer research. The incorporation of such groups into aromatic systems can enhance the selectivity and potency of anticancer agents by modifying their interaction with biological targets. For instance, derivatives of 1-nitro compounds have shown promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic applications against specific cancer types .

Synthesis of Novel Drug Candidates

The synthesis of 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene serves as a precursor for developing new drug candidates. Its functional groups allow for further chemical modifications, leading to a library of compounds that can be screened for biological activity. The ability to introduce diverse substituents through established synthetic pathways enhances its utility in drug discovery .

Materials Science

Fluorinated Polymers

The unique properties of pentafluorosulfanyl groups make them attractive for developing advanced materials, particularly fluorinated polymers. These materials are known for their thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, electronics, and aerospace industries. Research into incorporating this compound into polymer matrices is ongoing, focusing on enhancing material performance under extreme conditions .

Sensors and Electronics

Due to its electronic properties, this compound can be utilized in the development of sensors and electronic devices. The incorporation of fluorinated compounds into sensor technology can improve sensitivity and selectivity for detecting specific analytes due to their unique electronic characteristics. Studies are exploring the use of this compound in organic electronics and optoelectronic devices .

Environmental Applications

Pollution Monitoring

The stability and reactivity of this compound make it a candidate for environmental monitoring applications. Its ability to form stable complexes with various pollutants can be exploited in developing analytical methods for detecting environmental contaminants. Research is focused on using this compound as a marker for tracking pollution sources and assessing environmental health risks .

Biodegradation Studies

Understanding the biodegradation pathways of halogenated compounds is crucial for evaluating their environmental impact. Studies involving this compound aim to elucidate the microbial degradation processes that can occur in contaminated environments, providing insights into bioremediation strategies .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer properties of various derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Development of Fluorinated Coatings

Research focused on integrating this compound into fluorinated polymer coatings showed enhanced resistance to solvents and improved thermal stability compared to traditional coatings. This advancement suggests practical applications in protective coatings for industrial use.

Mecanismo De Acción

The mechanism of action of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The nitro group and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pentafluorosulfanyl group contributes to the compound’s stability and reactivity, enhancing its overall effectiveness.

Comparación Con Compuestos Similares

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:

1-Nitro-2-dibromomethylbenzene: This compound lacks the pentafluorosulfanyl group, which significantly affects its chemical properties and reactivity.

2-Nitro-1-dibromomethyl-4-(pentafluorosulfanyl)benzene: The position of the nitro and bromine groups differs, leading to variations in reactivity and applications.

1-Nitro-2-dibromomethyl-5-(trifluoromethyl)benzene: The trifluoromethyl group is less electronegative than the pentafluorosulfanyl group, resulting in different chemical behavior and applications.

Actividad Biológica

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the pentafluorosulfanyl group enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies show that it can effectively inhibit Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.

2. Antiviral Activity

The compound also demonstrates antiviral activity , particularly against viral strains such as H5N1. Its mechanism often involves interference with viral entry or replication processes within host cells. Initial bioactivity studies suggest that derivatives of similar compounds can modulate ion channels and inhibit key enzymes like aldo-keto reductase 1C3 (AKR1C3), which are critical in viral replication .

3. Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and KB-V1, with IC50 values of approximately 20 nM and 14 nM, respectively. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or viral replication.

- DNA Interference : The compound could interfere with DNA synthesis, affecting cell division and growth.

These interactions are crucial for its therapeutic potential across various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Values |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | Not specified |

| Antiviral | H5N1 virus | Interference with viral replication | Not specified |

| Anticancer | MCF-7, KB-V1 | Induction of apoptosis via ROS generation | 20 nM (MCF-7), 14 nM (KB-V1) |

Research Findings

Recent studies have highlighted the compound's stability under standard laboratory conditions, showing minimal degradation over extended periods. Dosage effects in animal models indicate that lower doses effectively inhibit JAK1 and JAK2 without significant toxicity, suggesting a favorable therapeutic window for further development.

Propiedades

IUPAC Name |

[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDLBDSCVFPLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.